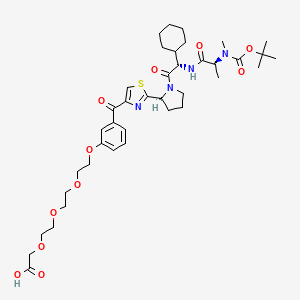
cIAP1 Ligand-Linker Conjugates 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cIAP1 Ligand-Linker Conjugates 3 are chemical compounds comprising an IAP ligand designed specifically for the E3 ubiquitin ligase and a PROTAC linker. These conjugates find utility in the design of SNIPERs, short for Specific and Non-genetic IAP-dependent Protein Erasers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cIAP1 Ligand-Linker Conjugates 3 involves the conjugation of an IAP ligand with a PROTAC linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves standard organic synthesis techniques, including amide bond formation and esterification reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. Typically, such compounds are produced in specialized laboratories using custom synthesis services. The production process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
cIAP1 Ligand-Linker Conjugates 3 undergo various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide linkages
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as amines and alcohols for substitution reactions
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can have varying biological activities and properties .
Scientific Research Applications
cIAP1 Ligand-Linker Conjugates 3 have a wide range of scientific research applications, including:
Chemistry: Used in the design and synthesis of novel PROTACs and SNIPERs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and the ubiquitin-proteasome pathway.
Medicine: Investigated for potential therapeutic applications in cancer treatment by targeting specific proteins for degradation.
Industry: Utilized in the development of new drug candidates and chemical probes for biological research
Mechanism of Action
The mechanism of action of cIAP1 Ligand-Linker Conjugates 3 involves the recruitment of E3 ubiquitin ligase to the target protein. The compound forms a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This process effectively reduces the levels of the target protein, thereby modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cIAP1 Ligand-Linker Conjugates 3 include:
- Von Hippel-Lindau (VHL) Ligand-Linker Conjugates
- MDM2 Ligand-Linker Conjugates
- Cereblon Ligand-Linker Conjugates
- Aryl Hydrocarbon Receptor Ligand-Linker Conjugates
Uniqueness
This compound are unique due to their specific design for targeting the E3 ubiquitin ligase cIAP1. This specificity allows for precise modulation of protein levels, making them valuable tools in targeted protein degradation research. Additionally, their ability to form SNIPERs distinguishes them from other ligand-linker conjugates .
Properties
Molecular Formula |
C39H56N4O11S |
|---|---|
Molecular Weight |
788.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C39H56N4O11S/c1-26(42(5)38(49)54-39(2,3)4)35(47)41-33(27-11-7-6-8-12-27)37(48)43-16-10-15-31(43)36-40-30(25-55-36)34(46)28-13-9-14-29(23-28)53-22-21-51-18-17-50-19-20-52-24-32(44)45/h9,13-14,23,25-27,31,33H,6-8,10-12,15-22,24H2,1-5H3,(H,41,47)(H,44,45)/t26-,31-,33-/m0/s1 |
InChI Key |
WAPVQKADLXUREQ-CTVJOPNHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCC(=O)O)N(C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCC(=O)O)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



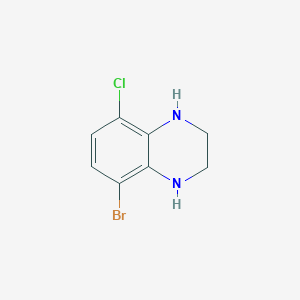
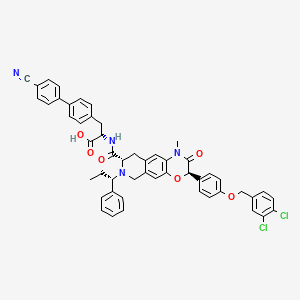
![tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate](/img/structure/B15145363.png)
![2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid dihydrochloride](/img/structure/B15145369.png)

![20-Hydroxy-8,8,14,15,19,19-hexamethyl-10-(2-methylbut-2-enoyloxy)-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid](/img/structure/B15145384.png)
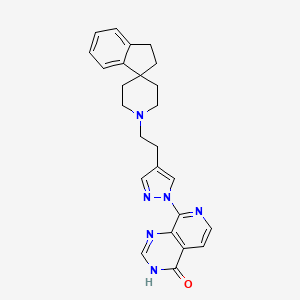

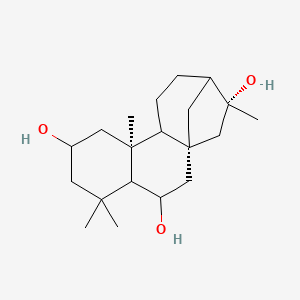
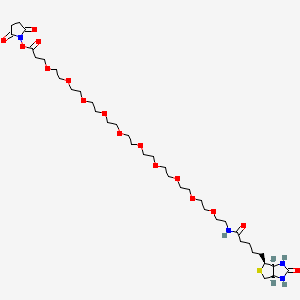
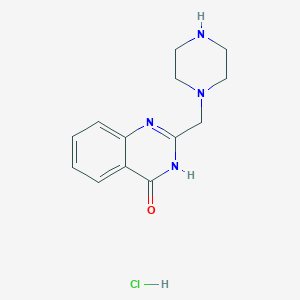
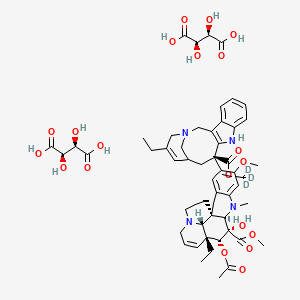
![Ethyl 2-[3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B15145441.png)
